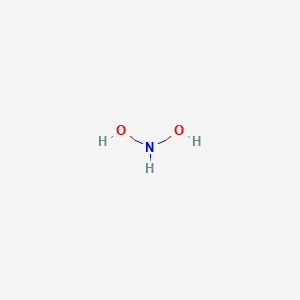![molecular formula C14H30N2O B14344998 Nonanamide, N-[3-(dimethylamino)propyl]- CAS No. 93393-36-3](/img/structure/B14344998.png)
Nonanamide, N-[3-(dimethylamino)propyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonanamide, N-[3-(dimethylamino)propyl]- is a chemical compound known for its versatile applications in various fields. It is an amide derivative with a structure that includes a nonanoic acid moiety and a dimethylamino propyl group. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonanamide, N-[3-(dimethylamino)propyl]- typically involves the reaction of nonanoic acid with N-[3-(dimethylamino)propyl]amine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of Nonanamide, N-[3-(dimethylamino)propyl]- is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the process. The use of automated systems ensures consistent quality and high purity of the final product.
化学反应分析
Types of Reactions
Nonanamide, N-[3-(dimethylamino)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The primary product is the corresponding amine.
Substitution: The products vary depending on the nucleophile used but often include substituted amides.
科学研究应用
Nonanamide, N-[3-(dimethylamino)propyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of surfactants, lubricants, and cosmetic formulations.
作用机制
The mechanism of action of Nonanamide, N-[3-(dimethylamino)propyl]- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s dimethylamino group plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Stearamidopropyl dimethylamine: Similar in structure but with a longer alkyl chain.
N-[3-(dimethylamino)propyl]acrylamide: Contains an acrylamide group instead of a nonanoic acid moiety.
Uniqueness
Nonanamide, N-[3-(dimethylamino)propyl]- is unique due to its specific combination of a nonanoic acid moiety and a dimethylamino propyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
属性
CAS 编号 |
93393-36-3 |
|---|---|
分子式 |
C14H30N2O |
分子量 |
242.40 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]nonanamide |
InChI |
InChI=1S/C14H30N2O/c1-4-5-6-7-8-9-11-14(17)15-12-10-13-16(2)3/h4-13H2,1-3H3,(H,15,17) |
InChI 键 |
WDDFTFNOODMUNI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)NCCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


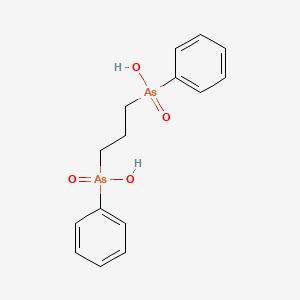
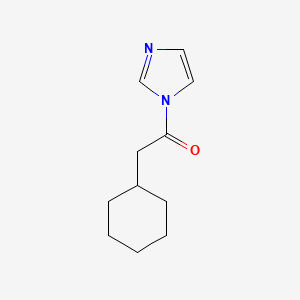
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
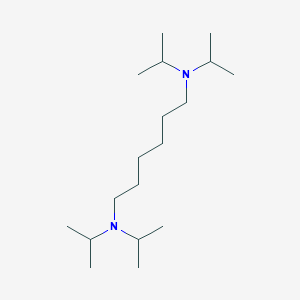
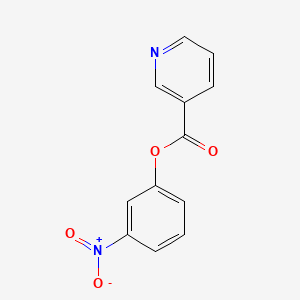
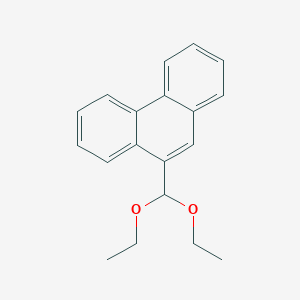
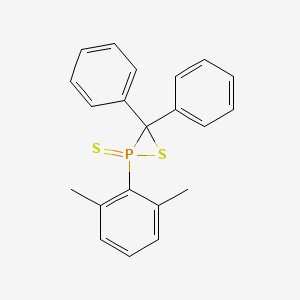
![(3E)-3-[(Diphenylmethyl)imino]butan-2-one](/img/structure/B14344951.png)
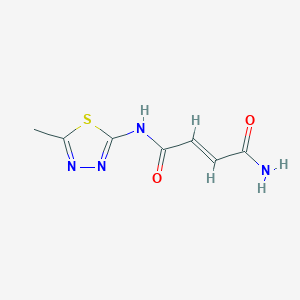
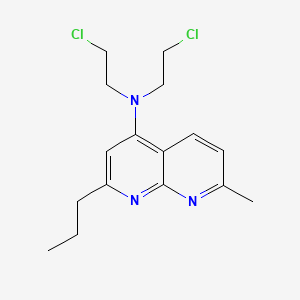
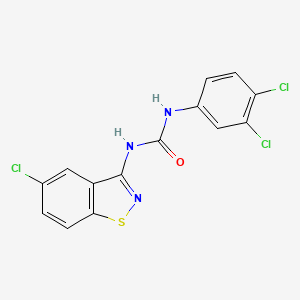
![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
